molecular formula C10H7NO2 B1191548 1-Nitronaphthalene CAS No. 86-57-7

1-Nitronaphthalene

Cat. No.: B1191548
CAS No.: 86-57-7
M. Wt: 173.17
InChI Key: RJKGJBPXVHTNJL-UHFFFAOYSA-N
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Description

1-Nitronaphthalene is an organic compound with the formula C₁₀H₇NO₂. It is one of two isomers of nitronaphthalene, the other being 2-nitronaphthalene. This compound appears as a pale yellow, sublimable solid and is primarily produced through the direct nitration of naphthalene. It serves as an intermediate in the production of naphthylamine, a precursor to various dyes .

Biochemical Analysis

Biochemical Properties

1-Nitronaphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key enzymes involved in the metabolism of this compound is cytochrome P450. This enzyme bioactivates this compound, leading to the formation of reactive intermediates that can interact with cellular macromolecules . The interactions between this compound and cytochrome P450 result in the formation of protein adducts, which can lead to cellular toxicity .

Cellular Effects

This compound has been shown to cause acute toxicity in various cell types, particularly in the liver and lungs. In rodent models, this compound induces necrosis of bronchiolar epithelial cells, leading to lesions in both Clara and ciliated cells . This compound also affects cell signaling pathways and gene expression, resulting in inflammation and metaplasia of the olfactory epithelium in the nasal cavity . Additionally, this compound influences cellular metabolism by disrupting mitochondrial function and increasing oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its bioactivation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can form covalent bonds with cellular proteins, resulting in the formation of protein adducts . This process can inhibit or activate various enzymes, leading to alterations in cellular function and gene expression . The binding interactions of this compound with biomolecules can also result in the generation of reactive oxygen species, contributing to oxidative stress and cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated persistent cellular toxicity, with continued disruption of cellular function and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound primarily affects the Clara cells of the respiratory tract, while higher doses result in more widespread cellular damage . In mice, doses of 100 mg/kg have been shown to cause significant increases in vacuolated cells in the airways, while doses of 25 mg/kg in rats result in toxicity confined to Clara cells . High doses of this compound can lead to severe toxicity and adverse effects, including necrosis and inflammation .

Metabolic Pathways

This compound is metabolized through a series of enzymatic reactions, primarily involving cytochrome P450 enzymes. The initial step in the degradation of this compound is catalyzed by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene . This intermediate is further metabolized through the naphthalene degradation pathway, involving various enzymes and cofactors . The metabolic pathways of this compound also involve the generation of reactive intermediates that can form protein adducts and contribute to cellular toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound can accumulate in specific cellular compartments, leading to localized toxicity . The distribution of this compound within tissues is influenced by its lipophilic nature, allowing it to readily cross cell membranes and accumulate in lipid-rich areas .

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum and mitochondria within cells. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The presence of this compound in these organelles can disrupt their function, leading to alterations in protein folding, mitochondrial respiration, and overall cellular homeostasis .

Preparation Methods

1-Nitronaphthalene can be synthesized through several methods:

Chemical Reactions Analysis

1-Nitronaphthalene undergoes several types of chemical reactions:

Scientific Research Applications

1-Nitronaphthalene has several applications in scientific research:

    Environmental Studies: It is used to study the degradation of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment. Microorganisms like Sphingobium sp.

    Toxicology: This compound is a known mutagen and has been studied for its toxic effects on liver and lung tissues in rodents.

    Industrial Applications: this compound is an intermediate in the production of dyes and other chemicals.

Comparison with Similar Compounds

1-Nitronaphthalene can be compared with other nitroaromatic compounds:

    2-Nitronaphthalene: This isomer differs in the position of the nitro group on the naphthalene ring. While both isomers are used in dye production, their chemical reactivity and selectivity in reactions can vary.

    Nitrobenzene: Another nitroaromatic compound, nitrobenzene, is simpler in structure but shares similar reduction and nitration reactions. nitrobenzene is more commonly used in the production of aniline.

    Dinitronaphthalenes: Compounds like 1,5-dinitronaphthalene and 1,8-dinitronaphthalene are further nitrated products of this compound.

Properties

IUPAC Name

1-nitronaphthalene
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InChI

InChI=1S/C10H7NO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
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InChI Key

RJKGJBPXVHTNJL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[N+](=O)[O-]
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Molecular Formula

C10H7NO2
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DSSTOX Substance ID

DTXSID7020978
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Molecular Weight

173.17 g/mol
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Physical Description

Nitronaphthalene appears as a yellow crystalline solid. Insoluble in water and denser than water. May irritate skin and eyes. Readily ignitable and may be difficult to extinguish once ignited. Used to make dyes and other chemicals., Yellow odorless solid; [HSDB] Light yellow crystalline solid; [MSDSonline]
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Boiling Point

579 °F at 760 mmHg (sublimes) (NTP, 1992), 304 °C (sublime), BP: 180 °C @ 14 mm Hg
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Flash Point

327 °F (NTP, 1992), 164 °C, 164 °C; 327 °F (closed cup)
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), Sol in alc; freely sol in chloroform, ether, carbon disulfide, Very sol in benzene and pyridine, In water, 9.18 mg/l @ 25 °C
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Density

1.332 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.332 @ 20 °C
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Vapor Density

5.96 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.00048 [mmHg], 4.8X10-4 mm Hg @ 25 °C
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Color/Form

Pale yellow needles, Yellow needles, recrystallized from ethanol

CAS No.

27254-36-0, 86-57-7
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Melting Point

142.7 °F (NTP, 1992), 61 °C
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